Orientalide

Phytochemistry Natural Product Chemistry Structural Elucidation

Authenticated Orientalide reference standard (CAS 72704-05-3) exclusively for research use. Melampolide-type sesquiterpene lactone with defined (3aS,4S,5S,6E,10Z,11aR) stereochemistry; ≥98% purity confirmed by batch-specific CoA. Essential chemotaxonomic marker for Sigesbeckia orientalis authentication and dereplication studies. Substitution invalid for structure-activity investigations requiring C-14 aldehyde functionality. Request quote.

Molecular Formula C21H24O8
Molecular Weight 404.4 g/mol
Cat. No. B1516890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrientalide
Molecular FormulaC21H24O8
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1C2C(C=C(CCC=C(C1OC(=O)C)C=O)CO)OC(=O)C2=C
InChIInChI=1S/C21H24O8/c1-11(2)20(25)29-19-17-12(3)21(26)28-16(17)8-14(9-22)6-5-7-15(10-23)18(19)27-13(4)24/h7-8,10,16-19,22H,1,3,5-6,9H2,2,4H3/b14-8-,15-7-/t16-,17+,18+,19+/m1/s1
InChIKeyICSRGCDFFKMLJW-AMVJFLEGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orientalide (CAS 72704-05-3): A Defined Melampolide Sesquiterpene Lactone for Natural Product Research and Phytochemical Profiling


Orientalide is a melampolide-type sesquiterpene lactone originally isolated and structurally characterized from Sigesbeckia orientalis [1]. It belongs to the germacranolide subclass of sesquiterpenoids and possesses a defined molecular formula of C21H24O8 with a molecular weight of 404.4 g/mol [2]. The compound features a characteristic 10-membered germacrane ring system bearing multiple oxygen functionalities including acetoxy, formyl, hydroxymethyl, and methacryloyl ester substituents . Orientalide is exclusively available as a natural product reference standard for research applications, with no known commercial fragrance or industrial manufacturing use .

Why Orientalide Cannot Be Replaced by Generic Sesquiterpene Lactones or Melampolide Analogs


Orientalide exhibits a specific stereochemical configuration and substitution pattern that distinguishes it from closely related melampolides such as deacetylorientalide, acanthospermals, and melampodin [1]. The C-14 aldehyde functionality and the (3aS,4S,5S,6E,10Z,11aR) absolute stereochemistry are structurally defining features that cannot be assumed present in other germacranolides [2]. Generic substitution with commercially available sesquiterpene lactones (e.g., parthenolide, costunolide) would fundamentally alter the chemical identity of the research material, as these compounds lack the specific melampolide core and the precise oxygenation pattern present in Orientalide . For research requiring authenticated reference material of this specific natural product—whether for dereplication studies, phytochemical authentication, or structure-activity relationship investigations—substitution is scientifically invalid.

Orientalide Procurement Evidence: Quantified Differentiation from Closest Structural Analogs


Structural Differentiation: C-14 Aldehyde vs. C-14 Methyl in Deacetylorientalide

Orientalide differs from deacetylorientalide, its closest structural analog also isolated from Sigesbeckia orientalis, by the presence of a C-14 aldehyde group (-CHO) at position 14 rather than a methyl group [1]. This substitution represents a formal oxidation state difference of +2 at C-14 and introduces distinct hydrogen-bonding capacity and reactivity that are absent in deacetylorientalide .

Phytochemistry Natural Product Chemistry Structural Elucidation

Purity Specification: ≥98% HPLC-Guaranteed vs. Minimum 95% Commercial Grade

Orientalide from research-grade suppliers is consistently specified at ≥98% purity as determined by HPLC, with supporting characterization by NMR and MS [1]. In contrast, some commercial sources offer material at minimum 95% purity without specified analytical certification . The ≥98% specification ensures a defined maximum impurity burden of ≤2%.

Analytical Chemistry Quality Control Reference Standards

Stereochemical Definition: Full 3D Structure Confirmation vs. Uncharacterized Natural Product Extracts

Orientalide is supplied with fully defined absolute stereochemistry at all five chiral centers: 3aS, 4S, 5S, 11aR, with double bond geometries specified as 6E and 10Z [1]. This stereochemical definition is verified by a unique InChIKey (ICSRGCDFFKMLJW-AMVJFLEGSA-N) and standardized SMILES string that fully encodes the 3D configuration . In contrast, crude plant extracts or incompletely characterized natural product fractions lack this level of stereochemical certainty.

Stereochemistry Chiral Analysis Pharmacognosy

Documented Botanical Source: Sigesbeckia orientalis vs. Euphorbia pekinensis Labeling Discrepancy

The original isolation and structural characterization of Orientalide was conducted from Sigesbeckia orientalis (Asteraceae), and subsequent confirmatory isolations have consistently identified this as the authenticated source [1]. However, some vendor databases list Euphorbia pekinensis as the botanical source [2], introducing a discrepancy in sourcing documentation. Procurement from suppliers adhering to the primary literature-sourced botanical origin provides traceability to the validated phytochemical context.

Botanical Authentication Phytochemical Sourcing Natural Product Traceability

Validated Research Applications for Orientalide Based on Documented Evidence


Phytochemical Dereplication and Natural Product Library Screening

Orientalide serves as an authenticated reference standard for dereplication studies targeting melampolide-type sesquiterpene lactones from Asteraceae plant extracts. The compound's defined stereochemistry (InChIKey: ICSRGCDFFKMLJW-AMVJFLEGSA-N) and ≥98% purity specification enable unambiguous identification in LC-MS and GC-MS workflows [1]. Its presence in Sigesbeckia orientalis provides a chemotaxonomic marker for species authentication and quality control of botanical materials [2].

Structure-Activity Relationship Studies of Germacranolide Scaffolds

The distinctive C-14 aldehyde functionality of Orientalide distinguishes it from the C-14 methyl-bearing deacetylorientalide, making it a defined chemical probe for investigating the role of aldehyde substitution in the biological activity of melampolide sesquiterpene lactones [1]. The compound's full stereochemical assignment at five chiral centers provides a validated scaffold for computational docking studies and pharmacophore modeling [2].

Analytical Method Development and Validation

The high-purity (≥98%) Orientalide reference material is suitable for the development and validation of HPLC, UPLC, and LC-MS/MS methods targeting sesquiterpene lactones in complex botanical matrices. The compound's defined solubility profile (soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone) facilitates method optimization across diverse chromatographic conditions [1]. Batch-specific Certificates of Analysis provide documented purity verification for regulatory-compliant method validation [2].

Chemotaxonomic Investigations of Sigesbeckia Species

Orientalide, as a melampolide originally characterized from Sigesbeckia orientalis, serves as a diagnostic chemical marker for chemotaxonomic studies differentiating Sigesbeckia species and related Asteraceae genera [1]. The authenticated reference standard enables comparative phytochemical profiling and verification of botanical identity in pharmacognostic research [2].

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